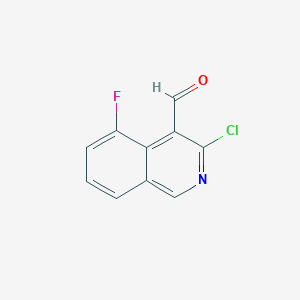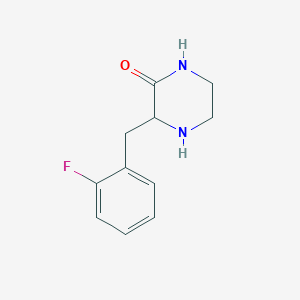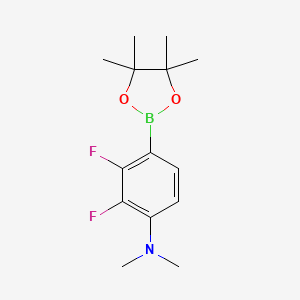
3-Chloro-5-fluoroisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoroisoquinoline-4-carbaldehyde: is a chemical compound with the molecular formula C10H5ClFNO It is a derivative of isoquinoline, characterized by the presence of chloro and fluoro substituents at the 3rd and 5th positions, respectively, and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-5-fluoroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated isoquinoline derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The unique structure of this compound allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
- 3-Chloroisoquinoline-4-carbaldehyde
- 5-Fluoroisoquinoline-4-carbaldehyde
- 3-Bromo-5-fluoroisoquinoline-4-carbaldehyde
Comparison: Compared to its analogs, 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde exhibits unique reactivity due to the presence of both chloro and fluoro substituents. This dual substitution pattern can influence the compound’s electronic properties and steric effects, making it a versatile intermediate in synthetic chemistry. Its distinct structure also allows for the exploration of different biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H5ClFNO |
|---|---|
Molecular Weight |
209.60 g/mol |
IUPAC Name |
3-chloro-5-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)9-6(4-13-10)2-1-3-8(9)12/h1-5H |
InChI Key |
IQSHPBOKYYNFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C(=C1)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)
![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)





![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)

![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)


